

Verubulin (MPC-6827): Application Notes for In Vivo Research

Author: BenchChem Technical Support Team. Date: December 2025



For Research Use Only. Not for use in humans.

Introduction

Verubulin, also known as MPC-6827, is a potent, small-molecule inhibitor of microtubule polymerization. It functions by binding to the colchicine site on β-tubulin, leading to the disruption of microtubule formation. This disruption triggers mitotic spindle assembly failure, cell cycle arrest in the G2/M phase, and subsequent apoptosis in rapidly dividing cells.[1][2] Notably, **Verubulin** acts as a vascular disrupting agent (VDA), causing a shutdown of existing tumor vasculature, which leads to ischemic necrosis within the tumor.[1] An important characteristic of **Verubulin** is its ability to cross the blood-brain barrier and its effectiveness in multidrug-resistant (MDR) tumor models, as it is not a substrate for common efflux pumps like P-glycoprotein.[1][3] These properties make it a compound of significant interest for preclinical and clinical research, particularly in oncology.

Mechanism of Action

Verubulin exerts its anti-tumor effects through a dual mechanism:

• Direct Cytotoxicity via Microtubule Disruption: By inhibiting tubulin polymerization, **Verubulin** directly interferes with the cellular machinery required for mitosis, leading to cell cycle arrest and apoptosis.[1]



 Vascular Disruption: Verubulin selectively damages the established, chaotic vasculature of tumors, leading to a rapid reduction in blood flow, nutrient deprivation, and extensive tumor cell death.[1][2]



Click to download full resolution via product page

Verubulin's dual mechanism of action.

Quantitative Data Summary

Table 1: Preclinical In Vivo Dosage and Efficacy



Animal Model	Tumor Model	Dosage	Administrat ion Route	Schedule	Key Results
Athymic nu/nu Mice	B16 Mouse Melanoma	7.5 mg/kg	Intravenous (i.v.)	Single dose	72% Tumor Growth Inhibition (TGI) at Day 7.[4]
Athymic nu/nu Mice	B16 Mouse Melanoma	1 mg/kg	Intravenous (i.v.)	Daily for 5 days	22% TGI.[4]
Athymic nu/nu Mice	OVCAR-3 Ovarian Cancer	5 mg/kg	Intravenous (i.v.)	Single dose	50% tumor regression; Median time to 1500 mm³ tumor volume >39 days.[4]
Athymic nu/nu Mice	OVCAR-3 Ovarian Cancer	2.5 mg/kg/day	Intraperitonea I (i.p.)	Continuous infusion for 24h (Alzet pump)	No significant TGI.[4]
Mice	N/A	2.5 mg/kg	Intravenous (i.v.)	Single dose	Achieved a 16-fold higher brain-to- plasma concentration ratio.[3]
Mice	N/A	>4 mg/kg	N/A	N/A	Lethal dose. [5]

Table 2: Clinical Dosage in Human Trials



Indication	Dosage	Administration Route	Schedule	Key Observations
Relapsed Glioblastoma	2.1 - 3.3 mg/m²	Intravenous (i.v.)	2-hour infusion, weekly for 3 weeks of a 4- week cycle	Maximum Tolerated Dose (MTD) established at 3.3 mg/m².[3]
Stage IV Metastatic Melanoma	2.1, 2.7, or 3.3 mg/m²	Intravenous (i.v.)	In combination with Temozolomide	Safe and well- tolerated at all dose levels.[3]

Table 3: Pharmacokinetic Parameters

Species	Dosage	Route	Plasma Half- life (t½)	Plasma Protein Binding
Mice, Rats, Dogs	Single Dose	i.v.	2.75 - 4.4 hours	98% (Rat).[3]
Human	3.3 mg/m²	i.v.	Day 1: 5.46 ± 2.35 hDay 15: 7.4 ± 3.76 h	98.2%.[3]

Experimental Protocols

Protocol 1: Preparation of Verubulin for In Vivo Administration

Materials:

- Verubulin (MPC-6827) powder
- Dimethyl sulfoxide (DMSO)
- PEG300 or PEG400
- Tween-80



- Sterile Saline (0.9% NaCl)
- Sterile microcentrifuge tubes
- Vortex mixer
- Sonicator (optional)

Procedure:

It is highly recommended to prepare the working solution fresh on the day of use.[4] The following is a general protocol for formulating poorly soluble compounds for in vivo use. The exact ratios may need optimization.

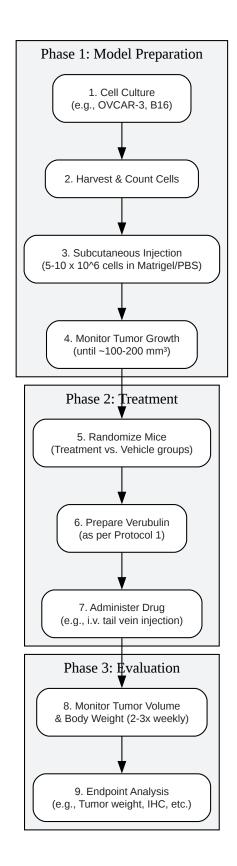
- Prepare Stock Solution: First, prepare a concentrated stock solution of Verubulin in DMSO.
- Add Co-solvents: Sequentially add co-solvents to the working solution. A common formulation approach is:
 - Add PEG300 (e.g., to a final concentration of 40%).
 - Add Tween-80 (e.g., to a final concentration of 5%).
 - Ensure the solution is clear after each addition. Use a vortex or sonication if precipitation occurs.[4]
- Final Dilution: Add sterile saline to reach the final desired volume and concentration. The final DMSO concentration should ideally be kept low (e.g., <5%) to minimize toxicity to the animal.
- Final Check: Ensure the final solution is clear and free of precipitates before administration.

Note: For radiolabeled [11C]MPC-6827 studies, a final formulation of 10% ethanol in saline has been used.

Protocol 2: Administration in a Subcutaneous Xenograft Mouse Model



This protocol describes a typical workflow for evaluating the efficacy of **Verubulin** against a solid tumor model.





Click to download full resolution via product page

Workflow for a typical in vivo efficacy study.

Procedure Details:

- Animal Model: Athymic (nu/nu) mice are commonly used for xenograft studies.[4]
- Tumor Cell Implantation: Tumor cells (e.g., B16 melanoma or OVCAR-3 ovarian cancer) are harvested during their exponential growth phase. A suspension is prepared in a suitable medium (like PBS or HBSS), often mixed with Matrigel, and injected subcutaneously into the flank of the mice.
- Tumor Growth and Randomization: Tumors are measured regularly with calipers. Once tumors reach a predetermined size (e.g., 100-200 mm³), mice are randomized into treatment and vehicle control groups.
- Drug Administration: **Verubulin**, prepared as described in Protocol 1, is administered via the desired route (e.g., intravenous tail vein injection).[4] The vehicle solution used for formulation is administered to the control group.
- Monitoring and Endpoint: Animal body weight and tumor volume are monitored throughout
 the study. The study is concluded when tumors in the control group reach a specified size, at
 which point tumors can be excised for weighing and further analysis (e.g., histology,
 immunohistochemistry).

Safety and Toxicology

- Preclinical: In mice, doses exceeding 4 mg/kg have been reported as lethal.[5] The
 maximum tolerated dose (MTD) in mice has been suggested to be around 1 mg/kg.[5]
- Clinical: In human trials, Verubulin was generally well-tolerated at doses up to 3.3 mg/m², with mild side effects like fatigue and nausea.[3] However, significant cardiovascular toxicities were observed, which ultimately led to the cessation of some clinical trials.[5]
 Researchers should be aware of potential cardiovascular effects in animal models.



Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 2. Verubulin | C17H17N3O | CID 11414799 PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. glpbio.com [glpbio.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. aacrjournals.org [aacrjournals.org]
- To cite this document: BenchChem. [Verubulin (MPC-6827): Application Notes for In Vivo Research]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1683795#recommended-in-vivo-dosage-and-administration-of-verubulin]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com